(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, two pyrazole rings, a piperazine ring, and a methanone group .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the preparation of the pyrazole rings. The pyrazole rings could be synthesized from the reaction of 1,3-diketones with hydrazine. The piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole rings contain nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions . The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can also participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo several types of chemical reactions. The pyrazole rings could undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms. The piperazine ring could undergo nucleophilic substitution reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the pyrazole and piperazine rings could make the compound polar and potentially soluble in water .Scientific Research Applications
Antibacterial and Antifungal Applications
One significant application of derivatives of this compound is in the field of antibacterial and antifungal agents. For instance, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which are structurally similar, have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. They have also demonstrated effective biofilm inhibition activities and inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020). Another study focused on 1,5-disubstituted pyrazole and isoxazole derivatives, including structures similar to the query compound, showed good antibacterial and antifungal activities (Sanjeeva, Narendra & Venkata, 2022).
Enzyme Inhibitory and Anticancer Properties
Compounds with structures related to the query compound have been investigated for their enzyme inhibitory activities. For instance, 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which are similar in structure, were evaluated for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds showed potential as enzyme inhibitors, with some exhibiting good binding affinities for these enzymes (Cetin, Türkan, Bursal & Murahari, 2021). Another study synthesized a series of pyrazoline derivatives, including compounds structurally similar to the query compound, demonstrating potential anticonvulsant properties and potential antipsychotic effects (Butler, Wise & Dewald, 1984).
Anticancer and Antituberculosis Studies
Derivatives of the compound, like 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, were synthesized and showed significant in vitro anticancer and antituberculosis activities. These studies indicate the potential use of similar compounds in developing treatments for cancer and tuberculosis (Mallikarjuna, Padmashali & Sandeep, 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
It’s worth noting that compounds with similar structures have shown to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Similar compounds have been associated with a wide range of biological activities , indicating that this compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown a broad range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-25-20(14-18(23-25)16-6-4-3-5-7-16)22(29)28-12-10-27(11-13-28)21-15-19(17-8-9-17)24-26(21)2/h3-7,14-15,17H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZXBMEEFYGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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